
Broxyquinoline
概要
準備方法
合成経路と反応条件
ブロキシキノリンは、8-ヒドロキシキノリンの臭素化によって合成できます。この反応は通常、酢酸などの有機溶媒中で臭素を使用します。 このプロセスは、キノリン環の5位と7位での選択的な臭素化を確実にするために、制御された条件下で行われます .
工業生産方法
工業的な環境では、ブロキシキノリンの製造には大規模な臭素化反応が伴います。このプロセスは、高い収率と純度を実現するために最適化されています。 粗生成物は、結晶化または昇華技術によって精製され、最終生成物が得られます .
化学反応の分析
反応の種類
ブロキシキノリンは、次のようなさまざまな化学反応を起こします。
酸化: ブロキシキノリンは、酸化されて異なる官能基を持つキノリン誘導体を生成できます。
還元: この化合物は、特定の条件下で還元されてヒドロキノリン誘導体を生成できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。
還元: 水素化ホウ素ナトリウムと水素化アルミニウムリチウムなどの還元剤が使用されます。
生成される主要な生成物
これらの反応から生成される主要な生成物には、官能基が変化したさまざまなキノリン誘導体が含まれ、それらは異なる生物学的および化学的特性を持つ可能性があります .
科学研究への応用
ブロキシキノリンは、広範な科学研究用途を持っています。
科学的研究の応用
Antimicrobial Activity
Broxyquinoline has demonstrated significant antimicrobial properties, particularly against various bacterial strains and parasites.
- Mechanism of Action : The compound acts by inhibiting bacterial growth and has been shown to be effective against pathogens such as Acinetobacter baumannii, a major cause of hospital-acquired infections. A study indicated that a complex formed with zinc and this compound exhibited an ultralow minimum inhibitory concentration (MIC) of approximately 0.21 micrograms per milliliter, showing no resistance after extensive testing .
- Case Study : In a recent investigation, this compound was utilized in combination with metal ions to enhance its antibacterial efficacy. The resulting nanodrug demonstrated exceptional killing efficacy against biofilms and meningitis caused by A. baumannii, achieving over 99.9999999% reduction in bacterial load in vitro and in vivo .
Gastrointestinal Applications
This compound has been explored for its therapeutic potential in treating gastrointestinal conditions.
- Histamine Receptor Blockade : Research identified this compound as a novel histamine receptor 2 blocker, which could serve as a scaffold for developing next-generation treatments for peptic ulcers and acid reflux. This application stems from its ability to block histamine-induced gastric acid secretion .
- Clinical Findings : A clinical study involving patients with intestinal amoebiasis revealed that 81.25% of treated individuals were cured with mild adverse effects reported. Notably, neurological examinations post-treatment showed no significant abnormalities, indicating a favorable safety profile .
Drug Discovery and Development
This compound is being investigated for its potential in drug repurposing and as a lead compound in drug discovery.
- Computational Modeling : In silico approaches have been employed to explore this compound's interactions with various biological targets. Its structural characteristics allow it to be integrated into computational models aimed at identifying new therapeutic uses .
- Potential Drug Candidates : this compound's scaffold has been identified in screenings for anti-infection compounds, highlighting its versatility as a lead candidate for further development in treating infectious diseases .
Broader Implications in Research
This compound's applications extend beyond direct antimicrobial activity; it plays a role in broader research contexts.
- Stabilization of Hypoxia-Inducible Factors : Studies have shown that this compound can stabilize hypoxia-inducible factor 1, which is crucial for cellular responses to low oxygen levels. This property may have implications for cancer research and therapies targeting hypoxic tumor environments .
- Combination Therapies : The compound's efficacy when used in combination with other agents opens avenues for developing synergistic therapies that enhance treatment outcomes against resistant strains of bacteria and complex infections .
作用機序
ブロキシキノリンは、原虫の代謝プロセスを阻害することによって作用を発揮します。これは、これらの生物の生存と複製に関与する特定の酵素と経路を標的にします。 正確な分子標的と経路はまだ調査中ですが、電子伝達系やその他の重要な細胞機能を阻害すると考えられています .
類似の化合物との比較
類似の化合物
クロルキナルドール: 類似の抗菌作用を持つ別のハロゲン化ヒドロキシキノリン.
ヨードキノール: アメーバ症やその他の原虫感染症の治療に使用されていることが知られています.
クリオキノール: 抗真菌剤および抗菌剤として使用されます.
独自性
ブロキシキノリンは、特定の臭素化パターンにより、独自の化学的および生物学的特性が与えられている点が特徴です。 幅広い原虫感染症に対する有効性と、さらなる化学修飾の可能性により、ブロキシキノリンは科学研究と治療用途における貴重な化合物となっています .
類似化合物との比較
Similar Compounds
Chlorquinaldol: Another halogenated hydroxyquinoline with similar antimicrobial properties.
Iodoquinol: Known for its use in treating amoebiasis and other protozoal infections.
Uniqueness
Broxyquinoline is unique due to its specific bromination pattern, which imparts distinct chemical and biological properties. Its effectiveness against a broad spectrum of protozoal infections and its potential for further chemical modifications make it a valuable compound in scientific research and therapeutic applications .
生物活性
Broxyquinoline is an organobromide compound known for its anti-infective properties. It belongs to the class of 8-hydroxyquinolines, which have been studied for their broad-spectrum antimicrobial activities, including antibacterial, antifungal, and antiprotozoal effects. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
Antimicrobial Properties
This compound has demonstrated significant antimicrobial activity against various pathogens. Its mechanism is believed to involve chelation of metal ions essential for microbial growth, thereby inhibiting their proliferation.
Comparative MIC Values
The Minimum Inhibitory Concentration (MIC) values for this compound compared to other quinoline derivatives are summarized in the following table:
Compound | MIC (μg/ml) against M. tuberculosis |
---|---|
This compound | 0.125 - 0.25 |
Cloxyquin | 0.062 - 0.25 |
Clioquinol | 0.5 - 1.0 |
Chlorquinaldol | 0.5 - 1.0 |
These values indicate that this compound exhibits comparable efficacy to other known antimycobacterial agents, particularly against multidrug-resistant strains of Mycobacterium tuberculosis .
The proposed mechanisms of action for this compound include:
- Metal Ion Chelation : Like other 8-hydroxyquinolines, this compound may chelate essential metal ions (e.g., Fe²⁺, Zn²⁺), depriving bacteria of necessary nutrients.
- Inhibition of Enzymatic Activity : Research suggests that this compound can inhibit RNA-dependent DNA polymerase activity in certain viruses by chelating copper ions .
- Stabilization of Hypoxia-Inducible Factor (HIF) : Recent studies have shown that this compound stabilizes HIF-1, which may play a role in its anti-infective properties by modulating cellular responses under hypoxic conditions .
Case Studies and Clinical Findings
Several clinical studies have assessed the safety and efficacy of this compound in treating infections:
- Neurotoxicity Assessment : A study evaluating the neurotoxic effects of this compound found no significant neurological adverse effects in treated subjects, indicating a favorable safety profile .
- Efficacy in Infections : Clinical trials have reported positive outcomes in patients with infections resistant to conventional treatments, demonstrating the potential utility of this compound as an alternative therapeutic agent.
Additional Biological Activities
This compound has also been investigated for its potential applications beyond antimicrobial activity:
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
- Alzheimer's Disease Research : Due to its ability to interact with neurotoxic proteins, this compound is being explored as a candidate for neuroprotective therapies .
特性
IUPAC Name |
5,7-dibromoquinolin-8-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Br2NO/c10-6-4-7(11)9(13)8-5(6)2-1-3-12-8/h1-4,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDASUJMDVPTNTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2Br)Br)O)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Br2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9045849 | |
Record name | Broxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9045849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
521-74-4 | |
Record name | 5,7-Dibromo-8-hydroxyquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=521-74-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Broxyquinoline [INN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000521744 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Broxyquinoline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13536 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | broxyquinoline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757389 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | broxyquinoline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1810 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 8-Quinolinol, 5,7-dibromo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Broxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9045849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Broxyquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.563 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BROXYQUINOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UK4C618C8T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。